2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-
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Overview
Description
2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzoxazolone core with a piperazine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- typically involves multiple steps. One common method includes the functionalization of the benzoxazolone core through a series of reactions such as alkylation, acylation, and cyclization. The piperazine moiety is introduced through nucleophilic substitution reactions, often using reagents like piperazine and 2-methoxyphenyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Piperazine, 2-methoxyphenyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Shares a similar structural motif with a methoxyphenyl group and exhibits biological activity.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another compound with a methoxyphenyl group, known for its biological properties.
Uniqueness
2(3H)-Benzoxazolone, 6-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is unique due to its specific combination of a benzoxazolone core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92532-77-9 |
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Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H25N3O3/c1-22-17-8-7-16(15-20(17)27-21(22)25)9-10-23-11-13-24(14-12-23)18-5-3-4-6-19(18)26-2/h3-8,15H,9-14H2,1-2H3 |
InChI Key |
KHUHQDZUENTTRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCN3CCN(CC3)C4=CC=CC=C4OC)OC1=O |
Origin of Product |
United States |
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